molecular formula C5H9NO4 B157727 3-Aminopentanedioic acid CAS No. 1948-48-7

3-Aminopentanedioic acid

Cat. No.: B157727
CAS No.: 1948-48-7
M. Wt: 147.13 g/mol
InChI Key: BBJIPMIXTXKYLZ-UHFFFAOYSA-N
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Description

3-Aminopentanedioic acid, also known as β-glutamic acid or isoglutamic acid, is a non-essential amino acid with the molecular formula C5H9NO4. It is a white crystalline powder that is soluble in water and slightly soluble in alcohol. This compound plays a significant role in various physiological processes within biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopentanedioic acid can be synthesized through several methods. One common approach involves the enzymatic resolution of esters using Candida antarctica lipase A in an aqueous phosphate buffer at pH 7.5 and 25°C. The reaction is monitored using chiral high-performance liquid chromatography to evaluate substrate conversion and enantiomeric excess .

Industrial Production Methods: Industrial production of this compound often involves chemical synthesis from 2-azetidineacetic acid, 4-oxo-, phenylmethyl ester. This process includes multiple steps such as hydrogenation and reduction of carboxymethyl groups .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include keto acids, amine derivatives, and substituted amino acids .

Scientific Research Applications

3-Aminopentanedioic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Aminopentanedioic acid is unique due to its specific structural configuration, which allows it to participate in unique biochemical reactions and pathways. Its ability to form salts and its reactivity with various reagents make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJIPMIXTXKYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173130
Record name 3-Aminoglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948-48-7
Record name 3-Aminopentanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminoglutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1948-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341646
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Aminoglutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOPENTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFG5X9C3DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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